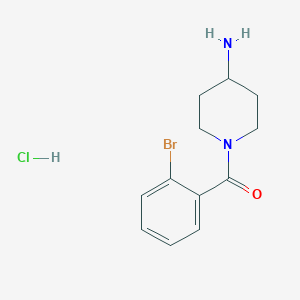

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H16BrClN2O and a molecular weight of 319.63 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-bromophenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSALFVWUOXJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride can be compared with other similar compounds such as:

- (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone hydrochloride

- (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

- (4-Aminopiperidin-1-yl)(2-iodophenyl)methanone hydrochloride

Biological Activity

(4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride, a compound with the chemical formula C12H15BrN2O·HCl, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name: (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride

- Molecular Weight: 319.63 g/mol

- CAS Number: 1286274-69-8

The biological activity of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride is primarily attributed to its interactions with various molecular targets. The compound is believed to act as an inhibitor of specific enzymes and receptors, altering their activity and leading to various therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially influencing conditions such as inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the piperidine ring and the bromophenyl moiety can significantly affect the compound's potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substituting bromine with other halogens | Alters binding affinity to targets |

| Varying the piperidine substituents | Modifies solubility and bioavailability |

In Vitro Studies

In vitro studies have demonstrated that (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride exhibits significant activity against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in breast cancer models, suggesting potential applications in oncology.

Case Study: Anticancer Activity

A notable study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM. This suggests that the compound may serve as a lead for further development in anticancer therapies.

Safety and Toxicology

While exploring the biological activities, it is also essential to consider the safety profile of (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone hydrochloride. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.